molecular formula C37H54N8O10 B14218533 L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine CAS No. 787621-30-1

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine

Cat. No.: B14218533
CAS No.: 787621-30-1
M. Wt: 770.9 g/mol
InChI Key: UYVCXXOGOBNFBY-SBILVXIASA-N
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Description

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine is a peptide compound composed of seven amino acids: L-alanine, L-threonine, L-proline, L-tryptophan, L-proline, L-threonine, and L-valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the pure peptide.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Involving the tryptophan residue, which can be oxidized to form kynurenine.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.

    L-Phenylalanyl-L-proline: A dipeptide with different structural and functional properties.

    L-Methionyl-L-threonyl-L-glutamine: A tripeptide with distinct biological activities.

Uniqueness

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

787621-30-1

Molecular Formula

C37H54N8O10

Molecular Weight

770.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H54N8O10/c1-18(2)28(37(54)55)41-34(51)29(20(4)46)42-33(50)27-13-8-14-44(27)35(52)25(16-22-17-39-24-11-7-6-10-23(22)24)40-32(49)26-12-9-15-45(26)36(53)30(21(5)47)43-31(48)19(3)38/h6-7,10-11,17-21,25-30,39,46-47H,8-9,12-16,38H2,1-5H3,(H,40,49)(H,41,51)(H,42,50)(H,43,48)(H,54,55)/t19-,20+,21+,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

UYVCXXOGOBNFBY-SBILVXIASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(C)N

Origin of Product

United States

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